molecular formula C21H14ClN3O4 B14096034 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14096034
M. Wt: 407.8 g/mol
InChI Key: JACQDKDUZMXGIO-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyrrole core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, methyl, oxazolyl, and pyridinyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction could produce alcohols or amines

Scientific Research Applications

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 5-Chloro-6-fluoro-1H-indol-2-yl)methanamine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O4/c1-10-7-15-13(9-14(10)22)19(26)17-18(12-3-5-23-6-4-12)25(21(27)20(17)28-15)16-8-11(2)29-24-16/h3-9,18H,1-2H3

InChI Key

JACQDKDUZMXGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)C5=NOC(=C5)C

Origin of Product

United States

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